4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester

Catalog No.
S13395525
CAS No.
62175-50-2
M.F
C13H12N2O4
M. Wt
260.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl...

CAS Number

62175-50-2

Product Name

4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester

IUPAC Name

methyl 5-(2-acetamidophenyl)-1,3-oxazole-4-carboxylate

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

InChI

InChI=1S/C13H12N2O4/c1-8(16)15-10-6-4-3-5-9(10)12-11(13(17)18-2)14-7-19-12/h3-7H,1-2H3,(H,15,16)

InChI Key

BSCFGWYAXCHUAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=C(N=CO2)C(=O)OC

4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester, commonly referred to as methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate, is a chemical compound with the molecular formula C14H14N2O4C_{14}H_{14}N_{2}O_{4} and a CAS number of 62175-52-4. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the acetylamino group enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to yield different oxazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the oxazole ring or the acetamido group, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety, with halogenating agents and alkylating agents being commonly employed.

The major products formed depend on the specific reagents and conditions used during these reactions.

Research indicates that methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity: Investigations into its mechanism of action have revealed interactions with specific enzymes and receptors, indicating potential use in cancer therapy.

The compound's unique structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

The synthesis of methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate typically involves cyclization reactions. A common method includes:

  • Cyclization of Precursors: Reacting 2-acetamidobenzoyl chloride with ethyl oxalate in the presence of a base such as sodium ethoxide.
  • Formation of Intermediate: The reaction proceeds through an intermediate that cyclizes to form the oxazole ring.

Industrial production methods for this compound are less documented but would likely focus on optimizing laboratory-scale methods for yield improvement and cost reduction.

Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored for drug development targeting specific enzymes or receptors.
  • Industry: Used in developing new materials with unique properties, such as polymers and coatings.

Interaction studies have shown that methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate can bind effectively to certain biological targets due to its structural features. Its oxazole ring is capable of forming hydrogen bonds, enhancing its interaction with proteins and enzymes. The acetamido group further aids in solubility and bioavailability, making it a promising candidate for therapeutic applications .

Several compounds share structural similarities with methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate:

  • Methyl 5-methyl-2-phenyl-oxazole-4-carboxylic acid: This compound has a similar structure but differs in substituents on the aromatic ring.
  • Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Another related compound with variations in substituents leading to distinct properties.
  • Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Features different substituents on the oxazole ring.

Uniqueness

Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate is unique due to its specific acetamido group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for research and industrial applications, particularly in drug development and material science .

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

260.07970687 g/mol

Monoisotopic Mass

260.07970687 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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